1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol
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Overview
Description
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol is a complex organic compound with a unique structure that includes a thieno[2,3-B]pyridine core
Preparation Methods
The synthesis of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol typically involves multi-step organic reactions. One common synthetic route includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)-piperidine, followed by further reactions to introduce the amino and ethanol functional groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Scientific Research Applications
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol involves its interaction with specific molecular targets and pathways. The amino and ethanol functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol can be compared with other similar compounds, such as:
1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanone:
(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)(2,4-dichlorophenyl)methanone: This compound includes a dichlorophenyl group, which can enhance its biological activity and specificity.
Methanone, (3-amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)phenyl-:
This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
926272-21-1 |
---|---|
Molecular Formula |
C11H14N2OS |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanol |
InChI |
InChI=1S/C11H14N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4,7,14H,12H2,1-3H3 |
InChI Key |
SXVGQMSROJVSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(C)O)N)C |
Origin of Product |
United States |
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